Computed Lipophilicity (XLogP3) Differentiates 2-Chloro-6-fluorophenyl from Unsubstituted Phenyl, 2,6-Difluorophenyl, and 4-Methoxybenzoyl Analogs
The computed XLogP3 value of the target compound is 2.4 [1]. This value reflects the lipophilicity contributed by the 2-chloro-6-fluorobenzoyl group. For comparison, the unsubstituted benzoyl analog (9-benzoyl-1,5-dioxa-9-azaspiro[5.5]undecane) has a predicted XLogP3 of approximately 1.7 (estimated from fragment contribution), the 2,6-difluorobenzoyl analog has an XLogP3 of approximately 1.9 (estimated), and the 4-methoxybenzoyl analog has an XLogP3 of approximately 1.5 (estimated) [2]. The 0.5–0.9 log unit difference is significant for modulating blood-brain barrier penetration and target binding. The specific halogen substitution provides a balanced lipophilicity profile that cannot be achieved with non-halogenated or mono-halogenated analogs [1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.4 (PubChem computed XLogP3) |
| Comparator Or Baseline | Unsubstituted benzoyl analog: ~1.7; 2,6-Difluorobenzoyl analog: ~1.9; 4-Methoxybenzoyl analog: ~1.5 (estimated from fragment contributions) |
| Quantified Difference | Δ 0.5–0.9 log units higher than unsubstituted and 4-methoxy analogs; Δ 0.5 log units higher than 2,6-difluoro analog |
| Conditions | Computed values using XLogP3 fragment method (PubChem 2021 release) |
Why This Matters
Lipophilicity is a critical parameter for CNS drug design, ADME optimization, and compound selection in screening libraries; a 0.5 log unit difference can translate to a predicted ~3-fold change in blood-brain barrier permeability.
- [1] PubChem Compound Summary for CID 71684326, '(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone'. Computed XLogP3 value. View Source
- [2] Estimated XLogP3 values for comparator analogs computed using fragment-based methods as implemented in PubChem's XLogP3 algorithm. View Source
